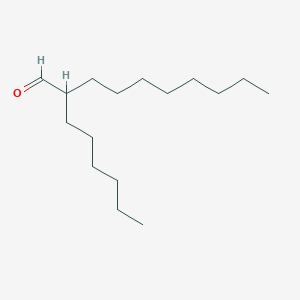

2-Hexyldecanal

Description

Structure

3D Structure

Properties

CAS No. |

13893-35-1 |

|---|---|

Molecular Formula |

C16H32O |

Molecular Weight |

240.42 g/mol |

IUPAC Name |

2-hexyldecanal |

InChI |

InChI=1S/C16H32O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h15-16H,3-14H2,1-2H3 |

InChI Key |

KTSFKUSRYVFNFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C=O |

Origin of Product |

United States |

Overview of Branched Chain Aldehydes in Chemical Research

Branched-chain aldehydes are a significant class of organic compounds characterized by a carbon chain with one or more alkyl branches and a terminal aldehyde (-CHO) functional group. nih.govscribd.com This structural feature distinguishes them from their linear counterparts, leading to unique physical properties such as lower melting points and different fluid dynamics. rsc.org The reactivity of these aldehydes is primarily dictated by the electrophilic nature of the carbonyl carbon, making them susceptible to nucleophilic attack and valuable intermediates in organic synthesis. nih.gov

In academic research, branched-chain aldehydes are investigated for their roles in various chemical transformations. They are key reactants in fundamental organic reactions like aldol (B89426) condensations, which form new carbon-carbon bonds and lead to the creation of more complex molecules such as β-hydroxy aldehydes. wikipedia.org The steric hindrance introduced by the branched structure can influence reaction kinetics and stereoselectivity, providing a means for researchers to control the formation of specific isomers. wikipedia.org

Furthermore, these aldehydes are of interest in materials science and polymer chemistry. For instance, research has explored the synthesis of advanced polymers where branched side chains, derived from precursors like 2-hexyldecanal, are incorporated to enhance the solubility and processability of the final material. researchgate.netresearchgate.net In food chemistry, smaller branched-chain aldehydes like 2-methylbutanal and 3-methylbutanal (B7770604) are recognized as important flavor compounds that form through processes such as the Strecker degradation of amino acids during food processing. nih.govnih.gov The study of their formation pathways is crucial for controlling the sensory profiles of various food products. nih.govnih.gov

Current Research Landscape and Emerging Academic Interest in 2 Hexyldecanal

Established Synthetic Routes to this compound

Oxidation Reactions of Precursor Alcohols

The most common approach to synthesizing this compound involves the oxidation of the primary alcohol, 2-Hexyldecanol. Several reagents are effective for this transformation, each with its own advantages regarding reaction conditions and functional group tolerance.

The Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent widely used for the mild and selective oxidation of primary alcohols to aldehydes. wikipedia.orgtcichemicals.com The reaction is typically carried out in dichloromethane (B109758) (DCM) at room temperature. escholarship.org The mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by the abstraction of an alpha-hydrogen by an acetate (B1210297) ion to yield the aldehyde, an iodinane, and acetic acid. wikipedia.org This method is favored for its neutral pH, short reaction times, and high yields. wikipedia.org

A typical procedure involves stirring 2-Hexyldecan-1-ol with 1.5 equivalents of Dess-Martin Periodinane in DCM under an inert atmosphere. escholarship.org The reaction progress is monitored by thin-layer chromatography (TLC) until all the starting alcohol is consumed. escholarship.org The workup is straightforward, involving dilution with ether and washing to remove the periodinane byproducts. escholarship.org

Table 1: Dess-Martin Periodinane (DMP) Mediated Oxidation of 2-Hexyldecanol

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 2-Hexyldecan-1-ol | escholarship.org |

| Reagent | Dess-Martin Periodinane (DMP) | wikipedia.orgescholarship.org |

| Stoichiometry | 1.5 equivalents of DMP | escholarship.org |

| Solvent | Dichloromethane (DCM) | escholarship.org |

| Temperature | Room Temperature | wikipedia.orgescholarship.org |

Swern-type oxidations provide another efficient method for converting 2-Hexyldecanol to this compound under mild conditions. wikipedia.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, commonly oxalyl chloride, followed by the addition of the alcohol and a hindered organic base like triethylamine (B128534) (TEA). wikipedia.orguni-bayreuth.dejk-sci.com

The reaction proceeds at very low temperatures, typically around -72 °C to -60 °C, to form a key alkoxysulfonium salt intermediate. uni-bayreuth.dejk-sci.com The subsequent addition of triethylamine facilitates an elimination reaction to produce the aldehyde, dimethyl sulfide, carbon monoxide, and carbon dioxide. wikipedia.orgbyjus.com The low reaction temperature is crucial to prevent side reactions. jk-sci.com

In a representative synthesis, oxalyl chloride is added to a solution of DMSO in dichloromethane at -72 °C. uni-bayreuth.ded-nb.info After a short stirring period, a solution of 2-hexyldecan-1-ol is added, followed by the dropwise addition of triethylamine. uni-bayreuth.de

Table 2: Swern-Type Oxidation of 2-Hexyldecanol

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 2-Hexyldecan-1-ol | uni-bayreuth.ded-nb.info |

| Reagents | Oxalyl Chloride, Dimethyl Sulfoxide (DMSO), Triethylamine | wikipedia.orguni-bayreuth.de |

| Solvent | Dichloromethane | uni-bayreuth.ded-nb.info |

| Temperature | -72 °C | uni-bayreuth.ded-nb.info |

Dess-Martin Periodinane (DMP) Mediated Oxidations

Transformations from Carboxylic Acid Derivatives

While less common for the direct synthesis of aldehydes from carboxylic acids due to over-reduction, specific reagents and conditions can achieve the transformation of 2-hexyldecanoic acid to this compound. This route is generally more challenging than the oxidation of the corresponding alcohol.

Guerbet Reaction and Related Approaches (for precursor alcohol)

The precursor alcohol, 2-Hexyldecanol, is industrially produced through the Guerbet reaction. prepchem.comchemcess.com This reaction involves the self-condensation of a primary alcohol, in this case, n-octanol, at high temperatures in the presence of a base catalyst, such as sodium or potassium hydroxide. The reaction proceeds through a series of steps: oxidation of the alcohol to an aldehyde, aldol (B89426) condensation, dehydration, and subsequent hydrogenation to yield the branched Guerbet alcohol. chemcess.com

The synthesis of 2-hexyldecanol from n-octanol via the Guerbet reaction is a well-established industrial process. prepchem.com This method provides a readily available source of the precursor alcohol required for the synthesis of this compound.

Novel and Sustainable Synthetic Strategies for this compound

The synthesis of aldehydes like this compound has evolved to incorporate principles of efficiency and sustainability. Modern approaches prioritize the reduction of waste, use of safer materials, and implementation of catalytic methods over stoichiometric ones.

Biocatalytic and Chemo-Enzymatic Synthesis Approaches

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. uni-greifswald.de Enzymes are increasingly used for transformations that are challenging for conventional organochemical methods. nih.gov Chemo-enzymatic synthesis combines chemical and enzymatic steps to create efficient pathways to complex molecules. frontiersin.orgrsc.org

For aldehydes like this compound, biocatalytic routes can be envisioned starting from fatty acid precursors. The lipoxygenase (LOX) pathway, which plants use to create volatile compounds, is a key example. mdpi.com This pathway involves the enzymatic conversion of polyunsaturated fatty acids into aldehydes. mdpi.com A potential chemo-enzymatic route could involve:

Lipase-catalyzed hydrolysis: Vegetable oils containing relevant fatty acids could be hydrolyzed by lipases to release the acid precursors. mdpi.com

Enzymatic functionalization: Enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) could be used for the selective reduction of carbonyl groups, a critical step in building the chiral center of the target molecule. uni-greifswald.dersc.org

Cascade Reactions: Enzymes can be used in cascade reactions to rapidly build molecular complexity, which is a valuable strategy in synthesizing natural products and their analogues. nih.gov

The development of enzymes through directed evolution and computational engineering has expanded the substrate scope and improved the stability of biocatalysts, making them more suitable for industrial-scale production. uni-greifswald.dewisc.edu

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize or eliminate hazardous substances. yale.edusigmaaldrich.com The synthesis of this compound can be evaluated against the 12 Principles of Green Chemistry to enhance its sustainability.

Key principles applicable to its synthesis include:

Prevention: Designing syntheses to prevent waste is preferable to treating waste after it is created. epa.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials from the reactants into the final product. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can perform a single reaction many times, minimizing waste. sigmaaldrich.comepa.gov

Use of Renewable Feedstocks: Utilizing renewable starting materials, such as those from agricultural sources, is preferred over depletable feedstocks like fossil fuels. epa.govatiner.gr

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements, reducing environmental and economic impacts. sigmaaldrich.comacs.org

Reduce Derivatives: Unnecessary steps like using blocking or protecting groups should be avoided, as they require additional reagents and generate waste. acs.org Enzymes are particularly useful in this regard due to their high specificity. acs.org

Table 1: Application of Green Chemistry Principles to Aldehyde Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Atom Economy | Employing addition or rearrangement reactions (e.g., hydroformylation of a C15 alkene) over substitution or elimination reactions to maximize atom incorporation. |

| Catalysis | Using catalytic methods (biocatalysis, organocatalysis) instead of stoichiometric reagents (e.g., traditional oxidants or reductants). yale.edu |

| Renewable Feedstocks | Deriving precursors from plant-based oils or other biomass sources. atiner.gr |

| Energy Efficiency | Utilizing biocatalysts or organocatalysts that function under mild conditions (room temperature and atmospheric pressure). acs.org |

| Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents. rsc.org |

Metal-Free and Organocatalytic Systems in Aldehyde Synthesis

In recent years, there has been a significant shift towards developing metal-free synthetic strategies to avoid the toxicity, cost, and environmental concerns associated with many transition-metal catalysts. nih.gov Organocatalysis, which uses small organic molecules to accelerate reactions, has become a cornerstone of this movement.

For the synthesis of aldehydes, several organocatalytic systems are relevant:

Proline-Based Catalysis: L-proline and its derivatives are effective catalysts for asymmetric aldol reactions, which are fundamental C-C bond-forming reactions in the synthesis of aldehydes and ketones. tcichemicals.com

Thiourea Catalysts: Thiourea-based organocatalysts can activate imines through hydrogen bonding, facilitating reactions like the Strecker synthesis to produce α-amino nitriles, which can be precursors to aldehydes. mdpi.com They are also effective for the stereoselective glycosylation of protected galactals to form oligosaccharides. nih.gov

Photoacid Catalysis: Visible-light-induced photoacid catalysis can be used for the direct synthesis of 2-deoxyglycosides from glycals, demonstrating a modern approach to activating molecules for addition reactions. nih.gov

These metal-free approaches offer benefits such as mild reaction conditions, high selectivity, and tolerance of various functional groups. nih.govrsc.org

Stereoselective Synthesis and Enantiomeric Resolution of this compound

This compound possesses a chiral center at the C-2 position, meaning it exists as a pair of enantiomers. The stereochemistry can be crucial for the molecule's properties and function. Therefore, methods to control this stereochemistry are of significant interest.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer preferentially. rsc.org This can be achieved using:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com

Asymmetric Catalysis: Chiral catalysts (metal-based or organocatalysts) create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. numberanalytics.com

Chiral Pool Synthesis: This approach uses readily available chiral molecules from nature as starting materials. tcichemicals.comnumberanalytics.com

When a synthesis results in a 50:50 mixture of enantiomers, known as a racemic mixture or racemate, a process called enantiomeric resolution is required to separate them. libretexts.orglibretexts.org Common resolution methods include:

Diastereomeric Salt Formation: The racemic mixture (e.g., a carboxylic acid precursor to the aldehyde) is reacted with a pure chiral resolving agent (e.g., a chiral amine) to form a mixture of diastereomers. libretexts.orglibretexts.org Since diastereomers have different physical properties, they can be separated by methods like crystallization. libretexts.org The resolving agent is then removed to yield the pure enantiomers.

Chiral Chromatography: A racemic mixture is passed through a chromatography column containing a chiral stationary phase. khanacademy.org One enantiomer interacts more strongly with the chiral phase, causing the enantiomers to separate. khanacademy.org

Enzymatic Resolution: Enzymes often exhibit high enantioselectivity and can be used to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. numberanalytics.com

Derivatization and Subsequent Chemical Transformations of this compound

The aldehyde functional group in this compound is a versatile hub for a wide range of chemical transformations, allowing for the synthesis of various derivatives. libretexts.orgornl.gov Derivatization is often performed to alter the molecule's physical or chemical properties, facilitate analysis, or create new compounds with distinct activities. jfda-online.comnih.govspectroscopyonline.com

Common transformations of the aldehyde group include:

Oxidation: Oxidation of the aldehyde yields the corresponding carboxylic acid, 2-hexyldecanoic acid.

Reduction: Reduction converts the aldehyde to the primary alcohol, 2-hexyldecan-1-ol.

Reductive Amination: Reaction with an amine in the presence of a reducing agent forms a secondary or tertiary amine.

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene.

Formation of Imines and Oximes: Condensation with primary amines or hydroxylamine (B1172632) yields imines and oximes, respectively. ddtjournal.com

Formation of Analogues and Homologues

The structure of this compound can be systematically modified to produce a library of related compounds.

Homologues: Homologues are compounds that belong to the same series but differ by a repeating unit, such as a methylene (B1212753) group (-CH₂-). Homologues of this compound could be synthesized by varying the lengths of the two alkyl chains attached to the alpha-carbon (e.g., 2-pentyldecanal (B14641074) or 2-hexyldodecanal).

Analogues: Analogues are compounds that are structurally similar but have different atoms or functional groups. Analogues of this compound could be created through the chemical transformations described previously (e.g., the corresponding alcohol, carboxylic acid, or amine) or by introducing other functional groups onto the alkyl chains. researchgate.netimist.ma These systematic modifications are crucial in fields like medicinal chemistry for studying structure-activity relationships. nih.gov

Integration into Polymer Backbones and Materials Precursors

This compound is a valuable intermediate in the synthesis of monomers used for creating advanced functional polymers. Its branched alkyl structure is particularly useful for enhancing the solubility of otherwise intractable polymer backbones in common organic solvents, a critical requirement for solution-based processing and fabrication of electronic devices. d-nb.info

A significant application is in the field of conductive polymers, specifically poly(3,4-ethylenedioxythiophene) (PEDOT). A novel synthesis route was developed to create a soluble PEDOT homopolymer by first synthesizing this compound. d-nb.info The aldehyde is derived from the oxidation of 2-hexyldecan-1-ol. d-nb.infouni-bayreuth.de This aldehyde is then used to synthesize an EDOT monomer featuring a branched 2-hexyldecyl side chain. This monomer precursor is subsequently polymerized via Kumada catalyst transfer polymerization (KCTP) to yield a highly soluble PEDOT homopolymer (PEDOT-C6C8) with a controlled molecular weight and low polydispersity. d-nb.info

The integration of the 2-hexyldecyl side chain, originating from this compound, imparts excellent solubility to the PEDOT polymer, eliminating the need for copolymerization or the use of complex processing additives like PSS. d-nb.info This allows for the production of a pristine, solution-processable conductive polymer. The resulting material exhibits not only high solubility but also excellent conductivity and charge carrier mobility after chemical doping, making it a promising candidate for applications in organic electronics. d-nb.info

The characteristics of the synthesized PEDOT polymers, derived from the this compound precursor, are detailed in the table below.

| Polymer Name | Monomer to Catalyst Ratio ([M]₀/[Ni]) | Mn ( g/mol ) via SEC | PDI (Đ) |

| PEDOT-C6C8 1 | 30:1 | 3000 | 1.25 |

| PEDOT-C6C8 2 | 10:1 | 10000 | 1.15 |

Table 2: Characteristics of PEDOT polymers synthesized using a monomer derived from this compound. Mn = Number-average molecular weight, PDI = Polydispersity Index, SEC = Size-Exclusion Chromatography. Data sourced from John et al., 2021. d-nb.info

In this context, this compound functions as a key precursor for materials synthesis. d-nb.info A precursor is a compound that participates in a chemical reaction that produces another compound. kojundo.co.jpsk-materials.com In materials science, precursors are the starting chemicals used for creating thin films or nanostructures via methods like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). kojundo.co.jpuni-due.de By enabling the synthesis of a soluble and functional monomer, this compound is integral to the bottom-up creation of a high-performance polymeric material. d-nb.info

Hypothesized Biosynthetic Pathways in Biological Systems

The biosynthesis of this compound, a branched-chain aldehyde, is not as extensively studied as that of more common primary metabolites. However, its formation can be inferred from known biochemical reactions, particularly those involving fatty acid metabolism and aldehyde synthesis.

The synthesis of this compound likely involves a multi-step enzymatic process. One plausible pathway begins with the Guerbet reaction, which is known for the condensation of primary alcohols to form branched alcohols. This reaction typically occurs at high temperatures in the presence of a base. In a biological context, a similar condensation could be catalyzed by enzymes.

The synthesis of this compound has been described in the context of creating a soluble PEDOT homopolymer. researchgate.netuni-bayreuth.de The process starts with 1,2-hexyldecan-1-ol, which is then subjected to a reaction with oxalyl chloride and DMSO in dichloromethane to yield this compound. uni-bayreuth.de

Another potential pathway involves the reduction of a corresponding carboxylic acid, hexyl-decanoic acid, using a reducing agent. In biological systems, this reduction would be mediated by specific reductase enzymes. The intermediates in these pathways would be various fatty acids and alcohols that are modified by a series of enzymatic reactions, including condensation, oxidation, and reduction.

The production of specific metabolites like this compound is under tight genetic and biochemical control. The expression of genes encoding the necessary biosynthetic enzymes is a key regulatory point. psu.edu This regulation can occur at the transcriptional level, where transcription factors control the rate at which genes are transcribed into mRNA. nih.govyoutube.com

The synthesis of enzymes in bacteria, for instance, is controlled by structural genes that determine the protein's molecular organization, and by regulator and operator genes that control the rate of protein synthesis. psu.edu This control is mediated by cytoplasmic repressors that can be activated or inactivated by specific metabolites. psu.edu This system allows the organism to produce compounds like this compound only when needed, conserving energy and resources.

Biochemical regulation can occur through feedback inhibition, where the final product of a pathway inhibits an early enzyme in the same pathway. This prevents the overaccumulation of the product. The activity of biosynthetic enzymes can also be modulated by the availability of substrates and cofactors, as well as by post-translational modifications of the enzymes themselves.

Enzymatic Mechanisms and Metabolic Intermediates

Occurrence in Natural Environments and Biological Matrices

This compound has been identified in a variety of natural contexts, from microbial and plant metabolites to animal secretions.

Plants produce a vast array of secondary metabolites, often in response to environmental stress. nih.gov These compounds can have various ecological functions, including defense against herbivores and pathogens. nih.gov While specific identification of this compound in a wide range of plants is not extensively documented in the provided results, the general pathways for producing such aldehydes are present in plants. nih.govmdpi.com

Microorganisms, including bacteria and fungi, are also known to produce a diverse range of secondary metabolites with various biological activities. mdpi.comfrontiersin.orgnih.govfrontiersin.org The production of aldehydes like this compound can be part of their chemical communication or defense mechanisms. aanmelder.nl For example, thermophilic bacteria isolated from a high-altitude hydrothermal system have been shown to produce a variety of secondary metabolites. frontiersin.org

In the animal kingdom, aldehydes are commonly found in the chemical signals of insects, known as pheromones. nih.govontario.cancsu.edunumberanalytics.com These chemical cues are used for a variety of purposes, including attracting mates, marking trails, and warning of danger. nih.govnumberanalytics.com

For instance, the mandibular glands of honeybee workers produce 2-heptanone, an alarm pheromone. nih.gov While this compound is a larger aldehyde, its structural similarity to known insect pheromones suggests it could play a similar role in other insect species. The binding affinity of a pheromone-binding protein (PBP) from the bamboo weevil Cyrtotrachelus buqueti was tested with various compounds, indicating the importance of specific chemical structures in insect communication. mdpi.com The evolution of new pheromone "languages" in insects like bumblebees is linked to the expansion of gene families encoding enzymes such as fatty acyl reductases (FARs), which are involved in producing fatty alcohols, precursors to aldehydes. uochb.cz

Identification in Plant and Microbial Metabolites

Ecological and Inter-Species Chemical Communication

Chemical communication is a fundamental aspect of ecological interactions, mediating relationships between organisms of the same and different species. ncsu.eduvliz.be These chemical signals, or semiochemicals, can act as attractants, repellents, or deterrents. ncsu.eduresearchgate.net

The production of a specific compound like this compound by an organism can serve multiple ecological functions. For example, a plant-produced aldehyde could deter herbivores while also attracting pollinators. In microbial communities, such compounds can be involved in cooperative or competitive interactions. aanmelder.nl

The role of aldehydes in insect communication is particularly well-studied. nih.govontario.camdpi.comuochb.cz Sex pheromones, often containing aldehyde components, are crucial for reproduction in many moth species. ontario.ca The specificity of these chemical blends ensures that individuals of the same species can find each other to mate. ontario.ca The use of synthetic pheromones in pest management, through techniques like mating disruption, highlights the power of these chemical signals. ontario.ca

Role as Semiochemicals and Pheromones in Insect Behavior

Semiochemicals are chemical signals that carry information between organisms and are broadly divided into pheromones (intraspecific communication) and allelochemicals (interspecific communication). syntechresearch.comuomustansiriyah.edu.iq These compounds are fundamental to behaviors such as mating, aggregation, marking trails, and sounding alarms. uomustansiriyah.edu.iqkuleuven.be Pheromones, in particular, are noted for their species-specificity and are utilized in pest management strategies like population monitoring, mass trapping, and mating disruption. syntechresearch.comresearchgate.netnih.gov

Allelochemicals are further classified based on which organism benefits from the interaction:

Allomones: Benefit the emitter (e.g., a plant's defensive compound that repels a herbivore). uomustansiriyah.edu.iq

Kairomones: Benefit the receiver (e.g., a compound from a host plant that attracts a pest). nih.gov

Synomones: Benefit both the emitter and the receiver. ctgb.nl

Despite the extensive research into insect chemical communication, current scientific literature does not specifically identify this compound as a pheromone or a significant semiochemical in insect behavior. A related, but structurally distinct compound, 2-Hexyl-2-decenal, is listed in the Pherobase, a database of behavior-modifying chemicals. pherobase.com However, the specific ecological role of this compound in mediating insect interactions remains an area for future investigation.

Involvement in Plant-Pest Interactions and Defense Mechanisms

Plants have developed sophisticated defense systems against herbivores and pathogens, which include both physical barriers and a vast arsenal (B13267) of chemical compounds. mdpi.com These chemical defenses are based on secondary metabolites, which are not essential for primary growth but are crucial for survival and interaction with the environment. walshmedicalmedia.com Major classes of these defensive compounds include terpenes, phenolics, and nitrogen- or sulfur-containing compounds. walshmedicalmedia.comnih.gov

Plant defense responses can be:

Constitutive: Defenses that are always present in the plant.

Induced: Defenses that are activated in response to an attack. frontiersin.org

Upon herbivore attack, plants can perceive chemical cues from the insect, leading to a cascade of internal signaling involving phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA). nih.govnih.gov This signaling can trigger the production of toxic or repellent secondary metabolites and the emission of herbivore-induced plant volatiles (HIPVs). frontiersin.orgnih.gov These volatiles can have direct effects on the pest or indirect effects, such as attracting the pest's natural enemies. nih.gov

There is currently no specific evidence in the reviewed scientific literature that points to this compound as a compound directly involved in plant defense mechanisms or as a volatile signal in plant-pest interactions. The roles of plant-derived aldehydes in defense are well-established, but the specific function of this compound in this context has not been documented.

Contribution to Environmental Volatile Organic Compound Profiles

Volatile Organic Compounds (VOCs) are carbon-based chemicals that have a high vapor pressure at room temperature, allowing them to easily evaporate into the atmosphere. epa.gov They originate from both natural (biogenic) and human-made (anthropogenic) sources. aaqr.org VOCs are categorized based on their boiling points into Very Volatile Organic Compounds (VVOCs), Volatile Organic Compounds (VOCs), and Semi-Volatile Organic Compounds (SVOCs). epa.gov

In the environment, VOCs are significant because they can participate in atmospheric photochemical reactions, contributing to the formation of ground-level ozone and smog. epa.gov

This compound's contribution to environmental VOC profiles appears to be primarily from anthropogenic sources. It is used as a fragrance ingredient and is a component in the production of other chemicals, such as branched alcohols for detergents. google.com Its use in industrial cleaners, janitorial compounds, and detergents indicates that it can be released into the environment through manufacturing processes and the use of consumer products. google.com While specific environmental monitoring data for this compound is not detailed in the search results, its application in widely used products suggests it may be present in indoor and outdoor air as a result of these emissions.

Analytical Techniques for the Research and Characterization of 2 Hexyldecanal

Chromatographic Separation Methodologies

Chromatography is a fundamental technique for separating the components of a mixture. infinitiaresearch.com For a compound like 2-Hexyldecanal, both gas and liquid chromatography are invaluable tools.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas chromatography (GC) is a powerful analytical method for separating and analyzing volatile compounds that can be vaporized without decomposition. qa-group.com It is particularly well-suited for assessing the purity of this compound and quantifying its concentration. qa-group.comlibretexts.org In GC, a sample is vaporized and transported by a carrier gas (the mobile phase) through a separation column containing a stationary phase. qa-group.com The separation is based on the differential partitioning of the compound between the two phases. qa-group.com

The purity of a this compound sample can be determined by analyzing the resulting chromatogram. libretexts.org An ideal, pure sample would yield a single, sharp peak. phenomenex.com The presence of additional peaks indicates impurities, and their peak areas can be used to estimate their relative concentrations. libretexts.org For accurate quantification, a calibration curve is typically constructed using standards of known concentration. The peak area or height of this compound in a sample is then compared to this curve to determine its exact amount. phenomenex.com

Several factors are critical for successful GC analysis, including the choice of carrier gas (commonly helium, hydrogen, or nitrogen), the type of column, and the detector. phenomenex.comlibretexts.org A flame ionization detector (FID) is often used for organic compounds like this compound due to its high sensitivity. When coupled with a mass spectrometer (GC-MS), it provides not only quantification but also structural information about the compound and any impurities present. lucideon.com

Table 1: Typical Parameters for GC Analysis of Aldehydes

| Parameter | Typical Setting | Purpose |

| Injector Type | Split/Splitless | Split mode is used for high-concentration samples, while splitless is ideal for trace analysis. phenomenex.com |

| Carrier Gas | Helium, Hydrogen, Nitrogen | Transports the vaporized sample through the column. phenomenex.com |

| Column Type | Capillary Column (e.g., DB-5, HP-1) | Provides high-resolution separation of volatile compounds. qa-group.com |

| Oven Program | Temperature Gradient | Optimizes separation of compounds with different boiling points. libretexts.org |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | FID offers high sensitivity for organic compounds. MS provides structural information. phenomenex.comlucideon.com |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is another essential separation technique that can be applied to this compound. ejgm.co.uk Unlike GC, HPLC is suitable for a wider range of compounds, including those that are not volatile or are thermally unstable. americanpharmaceuticalreview.com In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). ejgm.co.uk

For analytical purposes, HPLC can be used to determine the purity of this compound and to quantify it in complex mixtures. chromatographyonline.com A common mode of HPLC for a moderately polar compound like this compound is reversed-phase chromatography, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). researchgate.net Detection is frequently accomplished using an ultraviolet (UV) detector, as the aldehyde functional group exhibits some UV absorbance. ejgm.co.uk

Preparative HPLC can be employed to purify larger quantities of this compound from a reaction mixture or a natural extract. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle the increased sample load. impactfactor.org

Table 2: Illustrative HPLC Method for Aldehyde Analysis

| Parameter | Typical Setting | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar organic compounds. researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water | A gradient elution allows for the separation of compounds with a range of polarities. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. ejgm.co.uk |

| Detector | UV Detector (e.g., at 220 nm) | The carbonyl group of the aldehyde absorbs in the UV region. azooptics.com |

| Injection Volume | 20 µL | A typical volume for analytical HPLC. ejgm.co.uk |

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter to gain information about a substance's structure and properties. infinitiaresearch.com A combination of spectroscopic techniques is used to definitively characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of an organic compound. lucideon.com It provides information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) : This technique provides information about the different types of protons (hydrogen atoms) in the molecule and their chemical environment. For this compound, the ¹H NMR spectrum would show distinct signals for the aldehydic proton, the proton on the alpha-carbon, the various methylene (B1212753) (CH₂) groups in the alkyl chains, and the terminal methyl (CH₃) groups. The chemical shift (position of the signal), the integration (area under the signal, proportional to the number of protons), and the splitting pattern (due to coupling with neighboring protons) all contribute to the structural assignment. washington.edu

¹³C NMR (Carbon-13 NMR) : This technique provides information about the different types of carbon atoms in the molecule. hmdb.ca The ¹³C NMR spectrum of this compound would show a characteristic signal for the carbonyl carbon of the aldehyde group at a downfield chemical shift. Separate signals would also be observed for the alpha-carbon, the various methylene carbons in the hexyl and decyl chains, and the terminal methyl carbons.

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~9.6 | Triplet | Aldehydic proton (-CHO) |

| ¹H | ~2.2-2.4 | Multiplet | Proton on the α-carbon |

| ¹H | ~1.2-1.6 | Multiplet | Methylene protons in the alkyl chains |

| ¹H | ~0.9 | Triplet | Methyl protons (-CH₃) |

| ¹³C | ~205 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | ~50-60 | Singlet | α-carbon |

| ¹³C | ~20-40 | Singlet | Methylene carbons (-CH₂-) |

| ¹³C | ~14 | Singlet | Methyl carbons (-CH₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. weebly.com It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. weebly.com When coupled with Gas Chromatography (GC-MS), it becomes a highly effective method for identifying and quantifying components in a mixture. lucideon.com

In the mass spectrometer, molecules of this compound are ionized, often by electron impact, which results in the formation of a molecular ion (M⁺). The m/z value of this molecular ion corresponds to the molecular weight of the compound. chemguide.co.uk The high-energy ionization process also causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm its identity. For an aldehyde like this compound, characteristic fragmentation patterns include the loss of alkyl chains and rearrangements involving the carbonyl group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule. libretexts.org

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.). libretexts.org Different types of bonds absorb at characteristic frequencies. For this compound, the most prominent and diagnostic absorption band in the IR spectrum would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. stackexchange.com Additionally, C-H stretching vibrations from the alkyl chains would be observed around 2850-2960 cm⁻¹, and a characteristic pair of peaks for the aldehydic C-H stretch would be seen around 2720 and 2820 cm⁻¹. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. msu.edu Saturated aldehydes like this compound exhibit a weak absorption band in the UV region (around 280-300 nm) due to the n → π* electronic transition of the carbonyl group. azooptics.com While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be useful for quantitative analysis and for confirming the presence of the carbonyl chromophore. azooptics.commsu.edu

Advanced Analytical Strategies for Complex Matrices

The detection and quantification of this compound, particularly in intricate biological or environmental samples, necessitate the use of sophisticated analytical strategies. These methods are designed to offer high selectivity and sensitivity, enabling the precise measurement of the analyte even at trace concentrations and facilitating the identification of its metabolic byproducts.

Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS) for Trace Analysis and Metabolite Identification

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex matrices. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preeminent among these, offering unparalleled performance for trace analysis and the structural elucidation of metabolites. creative-proteomics.comeag.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. technologynetworks.commeasurlabs.com The process begins with the gas chromatograph (GC) separating the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. technologynetworks.com For aldehydes, specific columns like the DB-5MS are often employed. As the separated components, including this compound, exit the GC column, they enter the mass spectrometer.

The tandem mass spectrometry (MS/MS) setup adds a layer of specificity and sensitivity. technologynetworks.comncsu.edu A precursor ion (or parent ion) corresponding to the mass of this compound is selected in the first mass analyzer (MS1). This ion is then fragmented in a collision cell through collision with an inert gas. The resulting product ions (or daughter ions) are characteristic of the molecule's structure and are analyzed in the second mass analyzer (MS2). eag.com This process, known as selected reaction monitoring (SRM), significantly reduces background noise and matrix interference, allowing for very low detection limits, often at the parts-per-trillion (ppt) level. eag.comgreyhoundchrom.com The high sensitivity of GC-MS/MS makes it ideal for trace analysis in environmental monitoring or for identifying minute quantities of metabolites in biological samples. ncsu.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While GC-MS is well-suited for volatile compounds, LC-MS/MS provides a powerful alternative, particularly for non-volatile metabolites or when derivatization is not desirable. creative-proteomics.comeag.com LC separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase. eag.com The separated analytes are then ionized and introduced into the tandem mass spectrometer.

LC-MS/MS is highly effective for metabolite identification. nih.govgithub.ionih.gov The process can identify unknown metabolites by analyzing characteristic fragment ions. creative-proteomics.com For instance, a study on a related compound, trans-2-hexenal, utilized LC-MS/MS to quantify its DNA adducts, demonstrating the technique's capacity for high sensitivity and specificity in complex biological matrices. nih.gov The method involved using a stable isotope-labeled internal standard to ensure accuracy and achieved a limit of quantitation of 0.015 fmol/µg DNA. nih.gov This level of performance is critical for metabolomics studies where the goal is to identify and quantify often low-abundance metabolites of a parent compound like this compound. metabolon.com

The combination of chromatographic separation with the specificity of tandem mass spectrometry allows for the confident identification and quantification of this compound and its metabolites, even when present in complex mixtures at very low concentrations. creative-proteomics.comrsc.org

Table 1: Comparison of Hyphenated Techniques for this compound Analysis

| Feature | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Separates volatile/semi-volatile compounds followed by two stages of mass analysis for high specificity. technologynetworks.com | Separates compounds in liquid phase followed by two stages of mass analysis. eag.com |

| Analyte Suitability | Ideal for volatile compounds like this compound. | Suitable for less volatile or thermally unstable metabolites; derivatization may not be required. creative-proteomics.com |

| Sensitivity | High sensitivity, capable of detecting trace levels (ppt). eag.comgreyhoundchrom.com | Excellent sensitivity, effective for low-concentration analytes in complex samples. creative-proteomics.com |

| Selectivity | Very high due to selected reaction monitoring (SRM), minimizing matrix effects. eag.com | High selectivity, minimizing background noise from biological matrices. creative-proteomics.com |

| Primary Application | Trace contaminant analysis, analysis of volatile organic compounds. measurlabs.com | Metabolite identification, analysis of complex biological samples, drug metabolism studies. creative-proteomics.comnih.gov |

Application in Extraction Techniques for Research Samples (e.g., Parallel Artificial Liquid Membrane Extraction in analytical chemistry)

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte before instrumental analysis. wiley.com Parallel Artificial Liquid Membrane Extraction (PALME) is an advanced, miniaturized liquid-liquid extraction technique that has found application in analytical chemistry, utilizing organic solvents like 2-hexyl-1-decanol (B30547), the corresponding alcohol of this compound. wiley.com

PALME operates by extracting analytes from an aqueous sample (donor phase), through a thin film of an organic solvent immobilized in the pores of a flat membrane, and into an aqueous acceptor solution. wiley.comchromatographyonline.com This is typically performed in a 96-well plate format, allowing for high-throughput processing of up to 96 samples simultaneously. wiley.comnih.gov

The organic solvent forming the supported liquid membrane (SLM) is critical. Its properties determine the extraction efficiency and selectivity. In one application, 2-hexyl-1-decanol was used in PALME to isolate non-polar acidic drugs from human plasma. The branched, hydrophobic nature of 2-hexyl-1-decanol makes it an effective solvent for the extraction of such compounds. The extraction is driven by a pH gradient. For acidic analytes, the sample is acidified to keep the analytes in their neutral, unionized form, allowing them to diffuse into the organic liquid membrane. The acceptor phase is alkaline, which ionizes the acidic analytes, trapping them in the acceptor solution and preventing them from re-entering the membrane. wiley.comchromatographyonline.com

This technique offers several advantages:

High Efficiency and Sample Clean-up: The liquid membrane acts as a selective barrier, effectively removing interferences like proteins and salts. wiley.com

Analyte Pre-concentration: PALME can enrich the analyte concentration, which is beneficial when dealing with trace amounts. chromatographyonline.com

Miniaturization and Reduced Solvent Consumption: Only a few microliters (typically 2-3 µL) of organic solvent are needed per sample, making it a green chemistry alternative to traditional liquid-liquid extraction. wiley.com

Automation Compatibility: The 96-well plate format is compatible with automated laboratory systems, enhancing throughput. wiley.com

Given the structural and chemical similarities, this compound's properties suggest its potential utility or the relevance of its derivatives in similar advanced extraction methodologies for various research applications.

Method Validation and Quantitative Research Protocols

To ensure that analytical data are reliable, reproducible, and fit for purpose, the methods used must be rigorously validated. biopharminternational.comeuropa.eu A quantitative research protocol provides a detailed plan for the entire study, from conception to data analysis, ensuring adherence to standardized procedures. qmu.ac.uk

Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. biopharminternational.comeuropa.eu For a method designed to quantify this compound, the following parameters are critical to evaluate: hbm4eu.euwaters.com

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu This is often demonstrated by analyzing blank matrix samples and spiked samples to show a lack of interfering peaks at the retention time of the analyte. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. biopharminternational.comeuropa.eu It is typically assessed by analyzing samples with known concentrations of this compound (e.g., a certified reference material) and comparing the measured value to the nominal value. A minimum of three concentration levels, with at least five determinations per level, is often recommended. biopharminternational.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. hbm4eu.eu It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision over different days, analysts, or equipment), and reproducibility (between-laboratory precision). biopharminternational.com

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu Linearity is typically evaluated by a series of at least five concentrations across the desired range. waters.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.euswgdrug.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euswgdrug.org For impurity determination, the LOQ must be sufficiently low. waters.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). waters.com It provides an indication of its reliability during normal usage. waters.com

Table 2: Typical Method Validation Parameters for Quantitative Analysis of this compound

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to the true value. biopharminternational.com | Mean value should be within ±15% of the actual value (±20% at LOQ). biopharminternational.com |

| Precision (Repeatability & Intermediate) | Agreement between repeated measurements. hbm4eu.eu | Relative Standard Deviation (RSD) should not exceed 15% (20% at LOQ). biopharminternational.com |

| Linearity | Proportionality of signal to concentration. europa.eu | Correlation coefficient (r²) ≥ 0.995. nih.gov |

| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable accuracy and precision. europa.eu | Signal-to-noise ratio typically ≥ 10; must be validated for accuracy and precision. waters.com |

| Specificity | Ability to differentiate and quantify the analyte amid other components. europa.eu | No significant interference at the retention time of the analyte in blank matrix. europa.eu |

| Range | Concentration interval where the method is precise, accurate, and linear. waters.com | Typically 80-120% of the test concentration for an assay. waters.com |

Quantitative Research Protocols

A quantitative research protocol is a comprehensive document that outlines the entire study plan. qmu.ac.uk Its purpose is to ensure that the research is conducted systematically and reproducibly. qmu.ac.uk For a study involving the quantification of this compound, the protocol would include:

Title and Abstract: A concise summary of the project. qmu.ac.uk

Introduction and Rationale: Background information on this compound, the justification for the study, and a clear statement of the research aims, objectives, and hypotheses. qmu.ac.uk

Study Design and Methodology: A detailed description of the research design (e.g., observational, experimental). qmu.ac.uk This section must specify:

Sampling: The population being studied, sampling methods, and sample size calculations. colostate.edu

Sample Collection and Handling: Detailed procedures for collecting, transporting, and storing samples to maintain the integrity of this compound.

Sample Preparation: A step-by-step description of the extraction and clean-up procedures (e.g., PALME). wiley.com

Analytical Method: Full details of the validated analytical technique (e.g., GC-MS/MS), including instrument parameters, calibration standards, and quality control samples. annlabmed.org

Data Management and Analysis: Procedures for data recording, management, and the statistical methods that will be used to analyze the results and test the hypotheses. nih.gov

Quality Assurance: Measures to ensure the quality and integrity of the research, including the use of validated methods, running quality control samples, and adherence to good laboratory practice (GLP). biopharminternational.com

By following a detailed quantitative research protocol and employing a fully validated analytical method, researchers can generate high-quality, reliable data on the concentration and behavior of this compound in various matrices.

Mechanistic Investigations and Biological Activity Non Clinical Focus

Molecular Mechanisms of Action in Model Systems (non-human, non-clinical)

Currently, there are no specific studies in the published scientific literature that investigate the receptor binding or specific ligand-protein interactions of 2-Hexyldecanal. The interaction between a ligand, such as an aldehyde, and a protein receptor is the foundational step for many biological responses. nih.gov These interactions can range from precise "lock and key" models to more flexible "induced fit" or "conformational selection" mechanisms, where the protein may change shape to accommodate the ligand. researchgate.net The study of such interactions often involves techniques like the yeast two-hybrid system or computational modeling to characterize binding specificity and affinity. nih.govnih.gov However, such analyses have not been applied to this compound.

While specific metabolic pathways for this compound have not been individually detailed, the biotransformation of long-chain aliphatic aldehydes is a well-understood process in mammalian systems. gsartor.org These pathways are crucial for detoxification and cellular homeostasis.

The primary metabolic route for long-chain aldehydes is oxidation to their corresponding carboxylic acids, a reaction catalyzed by fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2. gsartor.org This enzyme is capable of oxidizing a wide range of aliphatic aldehydes (from C6 to C24) and shows a preference for long-chain substrates. gsartor.org Therefore, it is anticipated that this compound would be metabolized in vivo to 2-hexyldecanoic acid.

Additionally, cytochrome P450 (CYP) enzymes play a role in fatty acid and aldehyde metabolism, particularly through ω-hydroxylation. gsartor.orgmedsciencegroup.com Enzymes from the CYP4 family, for instance, are known to hydroxylate the terminal (ω) carbon of fatty acids, which can then be further oxidized to an aldehyde and then a dicarboxylic acid. gsartor.org While CYP enzymes are known to metabolize various xenobiotics, their specific role in the biotransformation of a branched aldehyde like this compound would require dedicated study using in vitro systems like liver microsomes or recombinant enzymes. mdpi.comnih.gov In some biological systems, such as insects, specific CYP4 enzymes have even evolved to be oxidative decarbonylases, converting long-chain aldehydes into hydrocarbons, though this is a highly specialized function. pnas.org

Table 1: Key Enzymes in General Aliphatic Aldehyde Metabolism

| Enzyme Family | General Function in Aldehyde Metabolism | Expected Product from this compound |

|---|---|---|

| Aldehyde Dehydrogenase (ALDH) | Catalyzes the NAD+-dependent oxidation of aldehydes to carboxylic acids. gsartor.org | 2-Hexyldecanoic acid |

Receptor Binding and Ligand-Protein Interactions

Antioxidant Properties and Radical Scavenging Activity in vitro

There are no published studies evaluating the antioxidant or radical scavenging activity of this compound using standard in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. nih.govnih.gov

However, structure-activity relationship (SAR) studies on other aldehyde-containing compounds provide strong predictive insights. Research on various hydroxybenzaldehydes has demonstrated that antioxidant capacity is primarily dependent on the presence and position of hydroxyl (-OH) groups on an aromatic ring. wiserpub.comresearchgate.net These phenolic structures can readily donate a hydrogen atom or electron to neutralize free radicals. nih.gov Saturated aliphatic aldehydes, which lack these features, are not expected to possess significant antioxidant activity. Since this compound is a saturated, branched-chain aliphatic aldehyde without any phenolic hydroxyl groups, its potential for radical scavenging is presumed to be negligible.

Impact on Cellular Pathways and Gene Expression (in non-human cellular models)

There is no direct evidence in the scientific literature to suggest that this compound itself modulates cellular pathways or alters gene expression in cellular models.

The compound has been mentioned in patent literature as a chemical intermediate. Specifically, this compound is used as a starting material in the synthesis of novel lipid molecules. These resulting lipid derivatives, not the aldehyde itself, are then formulated into lipid nanoparticles designed for the delivery of nucleic acids (like mRNA or siRNA) into cells. The purpose of these delivery systems is to alter protein expression for therapeutic or research purposes. In this context, this compound is merely a building block for the delivery vehicle, and its use does not imply any inherent biological activity on gene expression pathways.

Structure-Activity Relationship (SAR) Studies for Specific Biological Responses

While no specific SAR studies have been conducted with this compound as the lead compound, a clear SAR can be inferred from research on the broader class of aliphatic aldehydes for particular biological activities. researchgate.netnih.gov

For Antimicrobial/Antifungal Activity: The critical structural feature is an α,β-double bond adjacent to the aldehyde carbonyl group. oup.comresearchgate.net This "enal" moiety is reactive and believed to be responsible for the observed efficacy against various microbes. Saturated aldehydes, which lack this feature, are largely inactive. nih.gov As a saturated aldehyde, this compound fits the profile of an inactive compound in this regard.

For Antioxidant Activity: The key structural determinants for antioxidant capacity in aldehydes are typically electron-donating groups, most notably hydroxyl groups attached to an aromatic ring (phenolic aldehydes). wiserpub.comresearchgate.net These groups facilitate the stabilization of free radicals. Aliphatic aldehydes like this compound, which lack these electronic and structural features, are not predicted to be effective antioxidants.

Computational Chemistry and Molecular Modeling of 2 Hexyldecanal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of 2-Hexyldecanal, which in turn governs its reactivity. plos.orglumenlearning.com Methods like Density Functional Theory (DFT) are employed to determine key electronic properties. mdpi.com For a molecule like this compound, the geometry around the carbonyl carbon is trigonal planar, with the carbon atom exhibiting sp² hybridization. lumenlearning.comatlanticoer-relatlantique.ca This arrangement leads to a polar carbon-oxygen double bond, a critical feature in its reactivity. lumenlearning.comlibretexts.org

The electronic structure of branched aldehydes like this compound has been a subject of computational investigation. Studies on similar molecules, such as 2-methylbutanal and 3-methylbutanal (B7770604), have utilized high-level computations (G3, G3B3, and CBS-QB3) to determine enthalpies of formation and bond dissociation energies (BDEs). acs.org These calculations reveal that the C-H bond on the aldehydic carbon has a significantly lower BDE compared to other C-H bonds in the molecule, making it the most likely site for hydrogen abstraction, a key step in many of its reactions. acs.orgscielo.org.mx

Table 1: Calculated Electronic Properties of a Representative Branched Aldehyde (e.g., Pentanal)

| Property | Calculated Value | Significance for this compound |

| Aldehydic C-H Bond Dissociation Energy | Lower than other C-H bonds | Indicates high reactivity at the aldehyde group. |

| HOMO-LUMO Gap | Moderate | Influences electronic transitions and reactivity. |

| Dipole Moment | Significant | Due to the polar carbonyl group, affecting intermolecular interactions. |

This table is illustrative and based on general findings for aliphatic aldehydes. Specific values for this compound would require dedicated calculations.

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, highlights the electron-rich oxygen atom and the electron-deficient carbonyl carbon and aldehydic hydrogen. mdpi.com This charge distribution is crucial for predicting how this compound will interact with other molecules, such as nucleophiles and electrophiles.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and its interactions with its environment. nih.gov These simulations model the movement of atoms over time, providing insights into the molecule's dynamic behavior.

For long-chain aliphatic aldehydes, conformational analysis reveals a multitude of possible shapes due to the rotation around single carbon-carbon bonds. acs.org The branched nature of this compound, with a hexyl group at the alpha-carbon, introduces additional steric hindrance that influences its preferred conformations. Studies on long aliphatic chains with functional groups have shown that specific motifs can introduce conformational stability. beilstein-journals.orgd-nb.info MD simulations can quantify the populations of different conformers and the energy barriers between them. acs.org

MD simulations are particularly valuable for studying the behavior of this compound in complex environments, such as in a lipid bilayer, which is relevant for its interaction with cell membranes. Research on other aldehydes in phospholipid bilayers has shown that these molecules can insert into the membrane, affecting its properties. nih.govacs.orgku.ac.thresearchgate.net The orientation and depth of insertion depend on the aldehyde's structure and the composition of the bilayer. nih.govacs.org For this compound, its long aliphatic chains would favor partitioning into the hydrophobic core of the membrane, while the polar aldehyde group would likely reside near the more polar headgroup region. ku.ac.th These simulations can also reveal specific intermolecular interactions, such as hydrogen bonding between the aldehyde's carbonyl oxygen and water or lipid headgroups. nih.gov

Table 2: Key Parameters from a Hypothetical MD Simulation of this compound in a POPC Bilayer

| Parameter | Description | Expected Findings for this compound |

| Order Parameter (SCD) | A measure of the orientational order of the aliphatic chains. | The presence of this compound would likely decrease the order of surrounding lipid tails. |

| Area per Lipid | The average surface area occupied by a lipid molecule. | Insertion of this compound could increase the area per lipid, indicating membrane fluidization. |

| Radial Distribution Function | Describes the probability of finding a particle at a certain distance from a reference particle. | Would show the preferred location and orientation of this compound relative to lipid and water molecules. |

This table is illustrative. Actual results would depend on the specifics of the simulation.

Ligand-Target Docking Studies (for identified non-clinical biological targets)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (receptor). plos.org For this compound, a potential non-clinical biological target of interest is the family of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) responsible for the sense of smell. plos.orgoup.comoup.com Aldehydes are a common class of odorants, and understanding their interaction with ORs is a key area of research. plos.orgacs.orgoup.com

Docking studies involving aldehydes and ORs have shown that these ligands bind within a pocket formed by the transmembrane helices of the receptor. oup.comresearchgate.net The binding is typically characterized by a combination of hydrophobic interactions between the aliphatic chain of the aldehyde and nonpolar amino acid residues in the binding pocket, and specific interactions involving the aldehyde functional group. oup.com For instance, the carbonyl oxygen can act as a hydrogen bond acceptor, and in some cases, the aldehyde may interact with specific residues like lysine. oup.comresearchgate.net

A hypothetical docking study of this compound with a human olfactory receptor would involve:

Receptor Preparation: Building a 3D model of the target OR, often through homology modeling using the structure of a related GPCR like rhodopsin. acs.org

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Using a docking program to explore possible binding poses of this compound within the OR's binding pocket.

Scoring and Analysis: Ranking the poses based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key intermolecular interactions. plos.org

Table 3: Hypothetical Docking Results of this compound with an Olfactory Receptor

| Parameter | Description | Predicted Outcome |

| Binding Affinity (e.g., kcal/mol) | The estimated strength of the interaction. | A negative value indicating favorable binding. |

| Key Interacting Residues | Amino acids in the binding pocket that form significant contacts with the ligand. | Likely to include hydrophobic residues (e.g., Leucine, Valine) and potentially polar residues that can interact with the aldehyde group. |

| Binding Pose | The predicted orientation of the ligand in the binding site. | The long aliphatic chains would likely be buried in a hydrophobic pocket, with the aldehyde group oriented towards more polar residues. |

This table is for illustrative purposes. Actual results would depend on the specific olfactory receptor and docking software used.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental or Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. oup.comeuropa.eunumberanalytics.comecetoc.org For this compound, QSAR models can be developed to predict various endpoints, such as its aquatic toxicity or potential for mutagenicity. oup.comnih.gov

The development of a QSAR model typically involves the following steps:

Data Collection: Assembling a dataset of compounds with known experimental values for the endpoint of interest (e.g., toxicity to a specific organism). For aldehydes, extensive datasets on aquatic toxicity are available. oup.com

Descriptor Calculation: Calculating a set of numerical values, known as molecular descriptors, that represent the structural and physicochemical properties of the molecules in the dataset. Descriptors can range from simple properties like molecular weight and logP (a measure of lipophilicity) to more complex electronic and topological indices. nih.gov

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links the descriptors to the experimental endpoint. cadaster.eu

Validation: Testing the predictive power of the model using an independent set of compounds that were not used in the model development. cadaster.eu

For aliphatic aldehydes, QSAR models have been successfully developed for predicting aquatic toxicity. oup.com These models often find that lipophilicity (log Kow) and electronic parameters related to the reactivity of the aldehyde group are key predictors of toxicity. oup.comnih.gov A QSAR model for the environmental or biological endpoints of this compound would likely incorporate similar descriptors. Given its long branched alkyl chain, its lipophilicity would be a significant factor.

Table 4: Example of Descriptors Used in QSAR Models for Aldehyde Toxicity

| Descriptor Type | Example Descriptor | Relevance to this compound's Activity |

| Lipophilicity | log Kow | High lipophilicity would suggest a tendency to bioaccumulate and interact with biological membranes. |

| Electronic | Charge on the carbonyl carbon | Relates to the reactivity of the aldehyde group, which is often involved in toxic mechanisms. |

| Topological | Molecular connectivity indices | Encodes information about the size and branching of the molecule. |

This table provides examples of descriptor types. A specific QSAR model would have a defined set of descriptors in its equation.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. acs.orgresearchgate.netrsc.org For this compound, this approach can be used to study various reactions, such as its oxidation or its participation in catalytic cycles. acs.orgrsc.org

DFT calculations are commonly used to map the potential energy surface of a reaction. rsc.orgrsc.org This involves optimizing the geometries of reactants, products, intermediates, and transition states, and calculating their relative energies. The activation energy, which is the energy difference between the reactants and the highest-energy transition state, determines the rate of the reaction.

For instance, the thermal decomposition of aldehydes has been studied computationally, revealing different possible pathways, such as concerted processes or stepwise reactions involving carbene intermediates. researchgate.net Similarly, the mechanism of NHC-catalyzed reactions of aliphatic aldehydes has been elucidated using DFT, showing the role of the catalyst in activating the aldehyde and controlling the stereoselectivity of the reaction. acs.org A computational study of a reaction involving this compound would proceed by:

Proposing Plausible Mechanisms: Based on known chemical principles and experimental observations.

Locating Stationary Points: Using computational methods to find the structures of all reactants, intermediates, transition states, and products on the potential energy surface.

Calculating Reaction Energetics: Determining the relative energies of all stationary points to identify the most favorable reaction pathway.

Analyzing Transition States: Examining the geometry and vibrational frequencies of the transition states to confirm that they connect the intended reactants and products.

Studies on the oxidation of branched aldehydes have shown that the initial step is typically the abstraction of the aldehydic hydrogen by a radical species like OH. scielo.org.mxcopernicus.org Computational studies can model this process and explore the subsequent reactions of the resulting acyl radical, providing insights into the formation of various oxidation products. copernicus.orgnih.gov

Table 5: Hypothetical Energy Profile for a Reaction Step of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials of the reaction step. |

| Transition State | +ΔE‡ | The highest energy point along the reaction coordinate for this step. |

| Intermediate/Product | -ΔErxn | The species formed after the transition state. |

This table is a generic representation of a reaction energy profile. Actual values would be specific to the reaction being studied.

Environmental Fate and Degradation of 2 Hexyldecanal in Research

Persistence and Distribution in Environmental Compartments

Table 1: Estimated Physicochemical Properties and Environmental Implications for 2-Hexyldecanal Note: The following values are estimated based on the properties of structurally similar long-chain aldehydes and have not been experimentally verified for this compound itself.

| Property | Estimated Value/Characteristic | Implication for Environmental Fate |

| Molecular Formula | C₁₆H₃₂O | High molecular weight influences properties like volatility and solubility. |

| Water Solubility | Low / Slight schoolwires.net | Tends to partition from water to sediment, soil, and biota. Limited transport in aqueous systems. |

| Vapor Pressure | Low | Reduced tendency to volatilize into the atmosphere from soil or water. |

| log Kₒw (Octanol-Water Partition Coefficient) | High | Strong tendency to adsorb to organic matter in soil and sediment (bioaccumulation potential). wikipedia.org |

Once released into the atmosphere, the dispersion of this compound is influenced by factors such as wind speed and turbulence. libretexts.org Due to its expected low vapor pressure, significant partitioning into the gas phase from soil or water is unlikely. However, for any fraction that does become airborne, its transformation is primarily driven by photochemical reactions. nih.gov

Aldehydes in the atmosphere can undergo direct photodissociation (photolysis) when they absorb ultraviolet radiation, breaking down into smaller molecules. nih.gov A more significant atmospheric degradation pathway is the reaction with hydroxyl radicals (•OH), which are highly reactive and ubiquitous in the troposphere. researchgate.net This reaction initiates a cascade of oxidation processes, transforming the aldehyde into other organic compounds.

As a long-chain aliphatic aldehyde, this compound is expected to have very limited solubility in water, a common characteristic for such molecules. schoolwires.netcymitquimica.com This low aqueous solubility means that if released into an aquatic environment, the compound will not readily dissolve. Instead, it will preferentially partition out of the water phase and adsorb onto suspended solids and bottom sediments, particularly those with high organic content. This behavior is driven by its hydrophobic nature and high octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity. wikipedia.org The synthesis process for a related compound, which involves washing the reaction mixture with an aqueous solution to separate components, implicitly relies on the low water solubility of these long-chain molecules. hyphadiscovery.comescholarship.org

The potential for this compound to move through soil is low. Its fate in the terrestrial environment is largely controlled by sorption, the process of adhering to soil particles. For non-ionic organic compounds like this compound, sorption is primarily to soil organic matter. The strength of this sorption is estimated by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

A high octanol-water partition coefficient (Kow) correlates with a high Koc value, indicating strong binding to soil. wikipedia.org Consequently, this compound is expected to be largely immobile in soil, with a low potential for leaching into groundwater. Its movement would be primarily associated with the transport of soil particles through erosion rather than dissolution in and movement with soil water.

Aqueous Phase Behavior and Water Solubility Implications

Biodegradation Pathways and Mechanisms

Biodegradation is a primary pathway for the breakdown of organic compounds in the environment, mediated by microorganisms and their enzymes.

While specific studies on the microbial degradation of this compound are scarce, the breakdown of aldehydes by microorganisms is a well-documented process. mdpi.com Bacteria, in particular, are known to metabolize aldehydes. essex.ac.uk Genera such as Pseudomonas have been identified as effective degraders of various aldehydes and other recalcitrant organic compounds. researchgate.nettandfonline.com